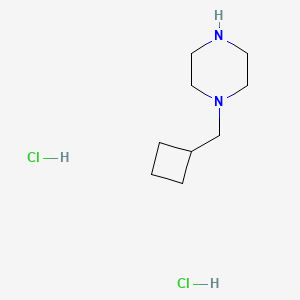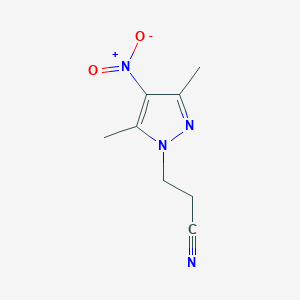
4-Chloro-6-methyl-2-(trichloromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(trichloromethyl)quinoline (CMTQ) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and biotechnology. CMTQ is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. Additionally, CMTQ has been found to possess a number of biochemical and physiological effects, making it a potentially useful tool in the development of new treatments for a variety of conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Synthesis of Quinoline Derivatives : 4-Chloro-6-methyl-2-(trichloromethyl)quinoline has been involved in the synthesis of various quinoline derivatives. For instance, the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline has been documented, demonstrating the compound's utility in creating novel quinoline structures (You Qidong, 2009).
Chemical Reactions Involving Carboxyl to Trichloromethyl Conversion : Research has explored the conversion of carboxyl groups to trichloromethyl groups in the quinoline series, highlighting the chemical versatility of these compounds. Various substituted quinaldinic acids have been treated with phosphorus pentachloride and thionyl chloride, with 4-Chloro-6-methyl-2-(trichloromethyl)quinoline being a significant derivative in this context (Kazuyuki Takahashi & K. Mitsuhashi, 1977).
Biological and Pharmacological Research
Studies on Antimicrobial and Antifungal Activities : Several studies have synthesized quinoline derivatives, including 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, for biological applications. These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential in medicinal chemistry (V. D'Souza et al., 2020).
Role in the Synthesis of Heterocyclic Compounds : Research on the synthesis of novel heterocyclic compounds using quinoline derivatives has been conducted. These studies explore the potential of quinoline derivatives, including 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, in the creation of new compounds with possible therapeutic applications (A. Khodair et al., 1999).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The crystal structures of closely related quinoline compounds, such as 4-Chloro-6-methyl-2-(trichloromethyl)quinoline, have been studied. These analyses provide insights into the molecular shapes and intermolecular interactions of these compounds, which are crucial for understanding their chemical and biological properties (J. Sopková-de Oliveira Santos et al., 2008).
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-(trichloromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDLAGWORVXDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588856 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |
CAS RN |
93600-19-2 |
Source


|
| Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93600-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)



![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)

